molecular formula C₁₂H₁₄N₈ B1141420 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine CAS No. 30169-25-6

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

Cat. No. B1141420
CAS RN: 30169-25-6
M. Wt: 270.29
InChI Key:
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Description

Synthesis Analysis

The synthesis mechanism of 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine involves triaminoguanidine and pentanedione reacting to achieve an intermediate (BDM) through molecular nucleophilic addition and intramolecular nucleophilic substitution. Upon heating, this compound undergoes nucleophilic substitution reaction to form the desired tetrazine derivative. This mechanism underscores the compound's intricate synthesis process (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using X-ray diffraction, revealing it belongs to the monoclinic system. Detailed structural parameters have been obtained, providing insights into the arrangement of atoms and the overall geometry of the molecule (Yuan-jie, 2012).

Chemical Reactions and Properties

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including Diels-Alder reactions with an inverse electron demand, demonstrating its reactivity towards cycloaddition. These reactions result in the formation of pyridazines, highlighting the compound's utility in synthesizing complex molecular structures (Rusinov et al., 2011).

Physical Properties Analysis

The physical properties of this compound, including its thermal decomposition and non-isothermal kinetic parameters, have been studied. This analysis provides valuable information on the stability and behavior of the compound under various conditions, essential for its handling and storage (Zhang et al., 2014).

Chemical Properties Analysis

Studies on the chemical properties of this tetrazine derivative focus on its energetic content and potential applications in high-energy materials. The compound's decomposition temperatures and energy of activation have been determined, showcasing its potential in fields requiring materials with high nitrogen content and insensitivity to stimuli (Saikia et al., 2009).

Scientific Research Applications

  • Reactivity with Aliphatic Alcohols and Water : Ishmetova et al. (2009) found that reactions of this compound with aliphatic alcohols and water, in the presence of a base, lead to the formation of mono- and dialkoxy-1,2,4,5-tetrazines and 6-substituted 3-hydroxy-1,2,4,5-tetrazines, indicating its reactivity and potential for derivatization in synthetic chemistry applications (Ishmetova et al., 2009).

  • High-Nitrogen Content in Energetic Materials : Saikia et al. (2009) reported the synthesis and characterization of related tetrazine derivatives, highlighting their high-nitrogen content and potential as insensitive high-energy materials. The thermal decomposition properties of these compounds were also studied, which is crucial for applications in energetic materials (Saikia et al., 2009).

  • Formation of Pyridazines and Tetrazine Ring Expansion : Rusinov et al. (2011) discovered that this compound reacts with indole and 1,3,3-trimethyl-2-methyleneindoline to give pyridazines as products, and also observed the behavior of 1,3,3-trimethyl-2-methyleneindoline as a C-nucleophile in the substitution of the pyrazolyl group and in the reactions involving tetrazine ring expansion (Rusinov et al., 2011).

  • Synthesis and Crystal Structure Analysis : Xu et al. (2012) synthesized unsymmetrical 1,2,4,5-tetrazine derivatives from this compound, confirmed their structures through single-crystal X-ray diffraction, and analyzed the bond length, angle patterns, and stabilization mechanisms via intermolecular interactions (Xu et al., 2012).

  • Thermal Stability and Energetic Properties : Klapoetke et al. (2013) focused on the synthesis and characterization of various 3,6-disubstituted 1,2,4,5-tetrazines, assessing their thermal stability and energetic properties, particularly for derivatives with high thermal stability, which is significant for materials science applications (Klapoetke et al., 2013).

properties

IUPAC Name

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKOARNUITZHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

CAS RN

30169-25-6
Record name 2,5-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This invention is a method of making 3,6-diamino-1,2,4,5,-tetrazine (compound 5, DATZ). Triaminoguanidine monohydrochloride (compound 1) in water solution is combined with 2,4-pentanedione (compound 2) to form a precipitate comprised of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (compound 3). A mixture of compound 3 in a suitable solvent is contacted with nitric oxide (NO) or nitrogen dioxide (NO2) to form 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (compound 4). The NO or NO2 is then removed from the mixture by passing an inert gas through the mixture or, alternatively, compound 4 is separated from the mixture and mixed with fresh solvent to form a mixture free of NO and NO2. The mixture is contacted with ammonia (NH3), first at a temperature below about 35 C and then at a temperature above about 50 C, to form 3,6-diamino-1,2,4,5-tetrazine and 3,5-dimethyl-lH-pyrazole (compound 7). A preferred solvent is 1-methyl-2-pyrrolidinone (NMP).
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Citations

For This Compound
49
Citations
F Xu, Z Yang, J Jiang, Z Ke - Journal of Chemical Crystallography, 2012 - Springer
Two unsymmetrical 1,2,4,5-tetrazine derivatives, (6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-ylamino)methanol (C 9 H 13 N 7 O, 3) and 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,…
Number of citations: 6 link.springer.com
GF Rudakov, YA Moiseenko… - Chemistry of Heterocyclic …, 2017 - Springer
The substitution of pyrazolyl moiety in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with N-nucleophiles provided a series of highnitrogen tetrazine derivatives, including 2-nitro-1-(1,…
Number of citations: 26 link.springer.com
LL Fershtat - FirePhysChem, 2023 - Elsevier
In recent years, the development of novel advanced energetic materials has significantly shifted toward nitrogen heterocyclic derivatives, which demonstrate a great potential for …
Number of citations: 11 www.sciencedirect.com
RI Ishmetova, NI Latosh, IN Ganebnykh… - Russian journal of …, 2009 - Springer
Reactions of 3,6-bis(4-R-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazines and 3-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazines with aliphatic alcohols and water in the …
Number of citations: 18 link.springer.com
M Adib, M Soheilizad, LG Zhu, J Wu - Synlett, 2015 - thieme-connect.com
A one-pot, three-component synthesis of 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones is described which involves heating a mixture of 1,2-dihydro-3,6-bis(…
Number of citations: 19 www.thieme-connect.com
YR Yao, X Chen, YP Hu, B Yan, YL Guan… - The Journal of Chemical …, 2017 - Elsevier
3-(3,5-Dimethylpyrazol-1-yl)-6-(benzylmethylene) hydrazone-s-tetrazine (DAHBTz) was synthesized and characterized by single crystal X-ray diffraction (XRD). The crystal structure …
Number of citations: 9 www.sciencedirect.com
QD Yan, F Xu, J Xu - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C11H16N8O, the tetrazine and pyrazole rings form a dihedral angle of 48.75 (2). In the crystal, N—H⋯O and N—H⋯N hydrogen bonds link the molecules into …
Number of citations: 6 scripts.iucr.org
GF Rudakov, IB Kozlov, NV Boev… - …, 2021 - Wiley Online Library
By replacing the pyrazolyl fragment in 3,6‐bis(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐1,2,4,5‐tetrazine with 3‐nitro‐1,2,4‐triazol‐5‐one (NTO), both mono‐ and disubstitution products have …
RD Patil, AR Shelte, AV Biradar… - Applied Organometallic …, 2023 - Wiley Online Library
Sustainable chemical research emphasizes chitosan‐based catalysts and the need to explore the direct utilization of waste shrimp shells, whereas the use of ethanol as a hydrogen …
Number of citations: 0 onlinelibrary.wiley.com
I Ortiz-Gomez, M Ortega-Muñoz, A Salinas-Castillo… - Talanta, 2016 - Elsevier
We present a new chemistry to determine nitrites implemented in a microfluidic paper-based analytical device (µPAD). The device is fabricated in cellulose paper with a sample …
Number of citations: 44 www.sciencedirect.com

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